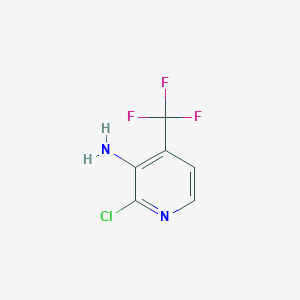

![molecular formula C11H13NO4 B069544 8-氨基-2,3-二氢苯并[1,4]二氧杂环-5-羧酸乙酯 CAS No. 191024-16-5](/img/structure/B69544.png)

8-氨基-2,3-二氢苯并[1,4]二氧杂环-5-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate and related compounds typically involves complex organic reactions. For example, a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives employs tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method demonstrates significant stereoselectivity, with Z isomers being formed preferentially or exclusively, showcasing the intricate control over the synthesis process and the ability to influence the molecular structure through specific reaction conditions (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate is characterized by its unique benzodioxine ring system. Crystallographic studies of similar compounds provide insights into their structural configurations. For instance, the crystal structure analysis of related compounds reveals the planar geometry of the molecule with slight deviations and the presence of intermolecular hydrogen bonding, which plays a crucial role in the stabilization of the crystal structure (Menati et al., 2020).

科学研究应用

化学合成和反应

8-氨基-2,3-二氢苯并[1,4]二氧杂环-5-羧酸乙酯可用作各种化学化合物的合成前体,这些化合物在制药和材料科学中具有潜在应用。例如,它已被用于通过转化为 1,4-二氢吡啶和吡啶来制备抗过敏剂,展示了其在制造生物活性分子方面的多功能性 (Görlitzer 和 Kramer,2000 年)。类似地,它已被用于形成具有潜在抗惊厥应用的新型杂环化合物,表明其在开发新治疗剂中的作用 (Kulandasamy 等人,2010 年)。

光学和电子材料

该化合物已在有机光电二极管的设计和制造中找到应用,说明了它在电子和光学材料中的相关性。为此目的合成的衍生物显示出显着的光学特性,可用于制造有机光电二极管 (Elkanzi 等人,2020 年)。

分子结构分析

已合成并表征了 8-氨基-2,3-二氢苯并[1,4]二氧杂环-5-羧酸乙酯衍生物,以探索它们的分子结构,深入了解它们的化学性质和在药物开发和材料科学中的潜在应用。例如,确定了相关化合物的晶体结构,为其在各种科学应用中奠定了基础,包括开发新材料或药物 (Kumar 等人,2018 年)。

新型材料合成

它还参与了具有独特物理性质的新材料的合成,例如杂螺旋桨烷,表明其在材料科学和工程领域合成具有特定功能的化合物的用途 (Konstantinova 等人,2020 年)。

属性

IUPAC Name |

ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKRRQKWCIYCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578554 | |

| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate | |

CAS RN |

191024-16-5 | |

| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

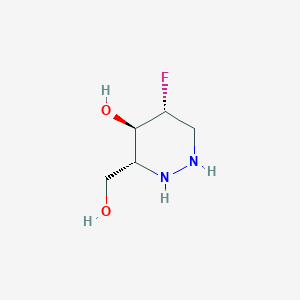

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

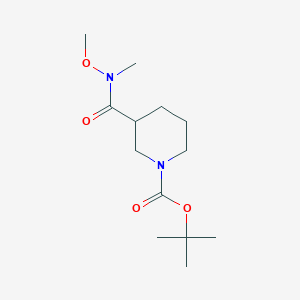

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)

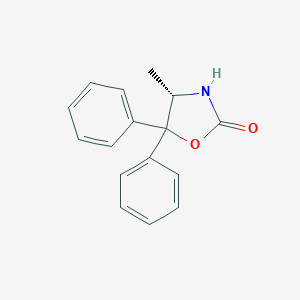

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)